2-(3-Ethyl-1H-indol-2-yl)-1,1-dimethylpiperidin-1-ium iodide
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Overview
Description
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole is a complex organic compound that features both a pyridine and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole typically involves multi-step organic reactions. One possible route could involve the alkylation of an indole derivative followed by the introduction of the pyridine ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives or pyridine-containing molecules. Examples could be:
- 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-1h-indole
- 3-ethyl-1h-indole
- 2-(1,1-Dimethyl-2h-pyridin-2-yl)-3-ethyl-1h-indole
Uniqueness
The uniqueness of 2-(1,1-Dimethyl-3,4,5,6-tetrahydro-2h-pyridin-2-yl)-3-ethyl-1h-indole lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
20876-68-0 |
---|---|
Molecular Formula |
C17H25IN2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(1,1-dimethylpiperidin-1-ium-2-yl)-3-ethyl-1H-indole;iodide |
InChI |
InChI=1S/C17H25N2.HI/c1-4-13-14-9-5-6-10-15(14)18-17(13)16-11-7-8-12-19(16,2)3;/h5-6,9-10,16,18H,4,7-8,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IPAIIFGTRHGWDJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C3CCCC[N+]3(C)C.[I-] |
Origin of Product |
United States |
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